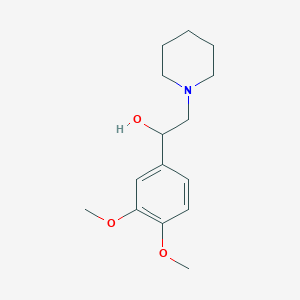
3-Phenethylcarbazic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Phenethylcarbazic acid tert-butyl ester” is a specific type of tert-butyl ester . Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are known for their stability and are often used in organic synthesis .
Synthesis Analysis
A preparation of tert-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis
Tert-butyl esters are known to undergo various reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides . They can also undergo deprotection reactions. Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .Physical And Chemical Properties Analysis
Tert-butyl esters are generally liquid at room temperature . They are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom, which makes them incapable of engaging in intermolecular hydrogen bonding with one another .Applications De Recherche Scientifique
Polymer Solar Cells
Research has shown that derivatives similar to "3-Phenethylcarbazic acid tert-butyl ester" play a crucial role in enhancing the efficiency of polymer solar cells (PSCs). For instance, certain soluble C70 derivatives have been utilized as acceptors in PSCs to improve solar light harvest and energy conversion efficiency. These materials help in increasing the open circuit voltage (Voc) and the power conversion efficiency (PCE) when used with polymer donors like poly(3-hexylthiophene) (P3HT) (He et al., 2010). Ternary blend polymer solar cells incorporating similar compounds as electron-cascade acceptors have also been demonstrated to exhibit enhanced PCE and Voc, further validating their significance in organic photovoltaics (Cheng et al., 2014).
Organic Catalysis
Phosphazene bases, which share functional similarities with "3-Phenethylcarbazic acid tert-butyl ester," have been identified as active organocatalysts for the living ring-opening polymerization (ROP) of cyclic esters. This catalytic activity facilitates the production of polyesters with predictable molecular weights, narrow polydispersities, and high end-group fidelity, demonstrating the potential of such compounds in polymer synthesis (Zhang et al., 2007).
Material Synthesis and Modification
The synthesis and modification of materials using esterification techniques in continuous-flow systems have been explored, where compounds like "3-Phenethylcarbazic acid tert-butyl ester" could find application due to their structural properties. For example, polyethylene-g-polyacrylic acid-immobilized dimethylaminopyridine (g-DMAP) has been used in a continuous-flow system for high-efficiency esterification, demonstrating a practical approach for material synthesis and modification (Okuno et al., 2015).
Advanced Material Applications
In the field of materials science, "3-Phenethylcarbazic acid tert-butyl ester" and its derivatives could be involved in the development of advanced materials. For instance, the grafting of end-functionalized poly(tert-butyl acrylate) to poly(ethylene-co-acrylic acid) film has been researched, highlighting a method for creating chemically tailored surface-modifying layers, which is crucial for the development of advanced material surfaces (Walters & Hirt, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-phenylethylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-14-10-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVWRCANWINBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenethylcarbazic acid tert-butyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2974178.png)




![(2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether](/img/structure/B2974187.png)

![N-[4-[4-[(4-Methylpyrazol-1-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2974191.png)


![N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B2974195.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2974198.png)
![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)
